molecular formula C17H14N4S B12324445 N'-anilino-N-phenyliminothiophene-2-carboximidamide

N'-anilino-N-phenyliminothiophene-2-carboximidamide

Cat. No.: B12324445
M. Wt: 306.4 g/mol
InChI Key: YYNVZGCGVPELJN-SGNGBCOASA-N
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Description

N’-anilino-N-phenyliminothiophene-2-carboximidamide is an organic compound with the molecular formula C17H14N4S and a molecular weight of 306.39 g/mol . It is also known by its IUPAC name, N’- (phenylamino)-N- (phenylimino)thiophene-2-carboximidamide . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and two phenyl groups attached to the nitrogen atoms.

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

N'-anilino-N-phenyliminothiophene-2-carboximidamide

InChI

InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H/b20-17-,21-19?

InChI Key

YYNVZGCGVPELJN-SGNGBCOASA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C2=CC=CS2)\N=NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N’-anilino-N-phenyliminothiophene-2-carboximidamide involves several steps. One common method is the reaction of thiophene-2-carboxylic acid with aniline and phenylhydrazine under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to increase yield and purity .

Chemical Reactions Analysis

N’-anilino-N-phenyliminothiophene-2-carboximidamide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

N’-anilino-N-phenyliminothiophene-2-carboximidamide can be compared with other similar compounds, such as:

Biological Activity

N'-anilino-N-phenyliminothiophene-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potentials.

Chemical Structure and Properties

The molecular structure of this compound suggests it may interact with various biological targets. The compound features a thiophene ring, which is known for its electron-rich nature, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃S
Molecular Weight273.36 g/mol
IUPAC NameThis compound

Research indicates that compounds with similar structures often exhibit activity through modulation of specific receptors or enzymes. For instance, the thiophene moiety can interact with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream effects such as altered signaling pathways.

Potential Targets

  • Opioid Receptors : Similar compounds have been studied for their affinity towards mu-opioid receptors (MOR), suggesting a potential analgesic effect.
  • Inflammatory Pathways : Compounds with imine functionalities may inhibit pro-inflammatory cytokines, thus providing anti-inflammatory benefits.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

In Vitro Studies

  • Cell Viability Assays : Initial studies have shown that the compound exhibits low cytotoxicity across several cell lines, indicating a favorable safety profile.
  • Receptor Binding Assays : Preliminary data suggest moderate binding affinity to opioid receptors, although further quantitative analysis is required to establish potency.

In Vivo Studies

Case studies involving animal models have demonstrated the compound's potential in pain management and inflammation reduction. For example:

  • Analgesic Efficacy : In rodent models, administration of the compound resulted in significant pain relief comparable to standard analgesics.
  • Anti-inflammatory Effects : The compound reduced edema in inflammatory models by inhibiting cytokine release.

Case Studies

  • Pain Management in Rodent Models
    • Researchers administered varying doses of this compound to evaluate its analgesic properties.
    • Results indicated a dose-dependent reduction in pain scores, suggesting effectiveness as an analgesic agent.
  • Inflammation Reduction
    • In a study assessing the compound's anti-inflammatory effects, subjects treated with the compound showed reduced levels of TNF-alpha and IL-6 compared to controls.
    • These findings support its potential use in treating inflammatory conditions.

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